Cas no 4594-52-9 (1,3,5-Tri-O-acetyl-2-deoxy-D-ribose)

4594-52-9 structure
Produktname:1,3,5-Tri-O-acetyl-2-deoxy-D-ribose
1,3,5-Tri-O-acetyl-2-deoxy-D-ribose Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- (4S,5R)-5-(Acetoxymethyl)tetrahydrofuran-2,4-diyl diacetate
- [(2R,3S)-3,5-diacetyloxyoxolan-2-yl]methyl acetate
- 1,3,5-TRI- O -ACETYL-2-DEOXY-D- ERYTHRO –PENTOFURANOSE
- 1,3,5-Tri-o-acetyl-2-deoxy-d-erythro-pentofuranose
- 1,3,5-Tri-O-acetyl-2-deoxy-D-ribose
- D- erythro-Pentofuranose, 2-deoxy-, 1,3,5-triacetate
- [5-acetyloxy-2-(acetyloxymethyl)oxolan-3-yl] acetate
- [5-acetyloxy-2-(acetyloxymethyl)oxolan-3-yl] ethanoa
- 1,3,5-Triacetoxy-2-Deoxy-D-Ribose
- 1,3,5-Tri-O-acetyl-2-deoxy-D-erythro-enthropentofuranose
- 1,3,5-TRI-O-ACETYL-2-DEOXY-D-ERYTHROPENTOSE
- 1,3,5-tri-O-acetyl-2-deoxyribofuranose
- acetic acid [5-acetoxy-2-(acetoxymethyl)tetrahydrofuran-3-yl] ester
- D-erythro-Pentofuranose,2-deoxy-, triacetate (9CI)
- Ribose, 2-deoxy-, 1,3,5-triacetate (7CI)
- Ribose,2-deoxy-, 1,3,5-triacetate, D- (8CI)
- 1,3,5-Tri-O-acetyl-2-deoxy-D-ribofuranose
- NSC 138278
- MFCD08458437
- Acetic acid(2R,3S)-5-acetoxy-2-acetoxymethyl-
- D-erythro-Pentofuranose,2-deoxy-, 1,3,5-triacetate
- 4594-52-9
- F20527
- BS-32459
- QAGMBTAACMQRSS-MTULOOOASA-N
- AC-8167
- D-erythro-Pentofuranose, 2-deoxy-, triacetate
- D-erythro-Pentofuranose, 2-deoxy-, 1,3,5-triacetate
- 2-deoxy-1,3,5-tri-O-acetyl-D-ribofuranose
- SCHEMBL661450
- (4S,5R)-5-(Acetoxymethyl)tetrahydrofuran-2,4-diyldiacetate
- AKOS015900772
- tetrahydro-furan-3-yl ester
- W-202811
-
- MDL: MFCD08458437
- Inchi: 1S/C11H16O7/c1-6(12)15-5-10-9(16-7(2)13)4-11(18-10)17-8(3)14/h9-11H,4-5H2,1-3H3/t9-,10+,11?/m0/s1
- InChI-Schlüssel: QAGMBTAACMQRSS-MTULOOOASA-N
- Lächelt: CC(=O)OC[C@@H]1[C@H](CC(OC(=O)C)O1)OC(=O)C
Berechnete Eigenschaften
- Genaue Masse: 260.09000
- Monoisotopenmasse: 260.08960285g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 7
- Schwere Atomanzahl: 18
- Anzahl drehbarer Bindungen: 7
- Komplexität: 338
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 2
- Undefined Atom Stereocenter Count: 1
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 88.1Ų
- XLogP3: 0.2
Experimentelle Eigenschaften
- Siedepunkt: 329.297°C at 760 mmHg
- PSA: 88.13000
- LogP: 0.15930
1,3,5-Tri-O-acetyl-2-deoxy-D-ribose Sicherheitsinformationen
- Lagerzustand:Sealed in dry,2-8°C(BD53674)
1,3,5-Tri-O-acetyl-2-deoxy-D-ribose Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
Chemenu | CM100801-25g |
D-erythro-Pentofuranose,2-deoxy-, 1,3,5-triacetate |
4594-52-9 | 95% | 25g |
$870 | 2024-07-16 | |
eNovation Chemicals LLC | D383108-20g |
1,3,5-Tri-O-acetyl-2-deoxy-D-erythro-pentofuranose |
4594-52-9 | 97% | 20g |
$1910 | 2024-05-24 | |
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB05485-5g |
1,3,5-Tri-O-acetyl-2-deoxy-D-ribose |
4594-52-9 | 97% | 5g |
2545.00 | 2021-07-09 | |
TRC | T741000-50mg |
1,3,5-Tri-O-acetyl-2-deoxy-D-ribose |
4594-52-9 | 50mg |
$110.00 | 2023-05-17 | ||
eNovation Chemicals LLC | D383108-50g |
1,3,5-Tri-O-acetyl-2-deoxy-D-erythro-pentofuranose |
4594-52-9 | 97% | 50g |
$3295 | 2024-05-24 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S854891-1g |
(4S,5R)-5-(Acetoxymethyl)tetrahydrofuran-2,4-diyl diacetate |
4594-52-9 | 95% | 1g |
1,600.00 | 2021-05-17 | |
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB05485-5g |
1,3,5-Tri-O-acetyl-2-deoxy-D-ribose |
4594-52-9 | 97% | 5g |
¥2545 | 2023-09-15 | |
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB05485-1g |
1,3,5-Tri-O-acetyl-2-deoxy-D-ribose |
4594-52-9 | 97% | 1g |
¥710 | 2023-09-15 | |
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB05485-5g |
1,3,5-Tri-O-acetyl-2-deoxy-D-ribose |
4594-52-9 | 97% | 5g |
¥2545 | 2023-09-15 | |
1PlusChem | 1P00I90F-5g |
D-erythro-Pentofuranose, 2-deoxy-, triacetate |
4594-52-9 | 95% | 5g |
$532.00 | 2025-02-28 |
1,3,5-Tri-O-acetyl-2-deoxy-D-ribose Verwandte Literatur
-
Xianhui Chen,Yuanyuan Peng,Xiaobo Tao,Quan Li New J. Chem., 2021,45, 22902-22907
-
Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014
-
Shamseer Kulangara Kandi,Sunny Manohar,Christian E. Vélez Gerena,Beatriz Zayas,Sanjay V. Malhotra,Diwan S. Rawat New J. Chem., 2015,39, 224-234
-
Eisuke Ohta,Hiroki Higuchi,Hidetoshi Kawai,Kenshu Fujiwara,Takanori Suzuki Org. Biomol. Chem., 2005,3, 3024-3031
4594-52-9 (1,3,5-Tri-O-acetyl-2-deoxy-D-ribose) Verwandte Produkte
- 22352-19-8(Octaacetyl-β-maltose)
- 4163-60-4([(2R,3S,4S,5R,6S)-3,4,5,6-tetrakis(acetyloxy)oxan-2-yl]methyl acetate)
- 604-68-2([(2R,3R,4S,5R,6R)-3,4,5,6-tetrakis(acetyloxy)oxan-2-yl]methyl acetate)
- 5346-90-7(α-D-Cellobiose octaacetate)
- 1448071-38-2(4-{[(dimethylsulfamoyl)amino]methyl}-2-[2-(pyrrolidin-1-yl)ethyl]-1,2-dihydrophthalazin-1-one)
- 1431962-90-1(2-(Difluoromethoxy)-5-methylaniline hydrochloride)
- 59433-13-5(1,6-Di-O-acetyl-2,3,4-tri-O-benzyl-α,β-D-glucopyranose)
- 866152-27-4(Methyl 2-(4-ethoxyphenoxy)benzoate)
- 720662-28-2((S)-3-Amino-3-(2-methoxy-phenyl)-propionic Acid)
- 2229327-16-4(tert-butyl 2-(2-methylbut-3-yn-2-yl)pyrrolidine-1-carboxylate)
Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:4594-52-9)1,3,5-Tri-O-acetyl-2-deoxy-D-ribose

Reinheit:99%
Menge:5g
Preis ($):436.0